An In-depth Technical Guide to 17:0-22:4 PC-d5 for Researchers and Drug Development Professionals
An In-depth Technical Guide to 17:0-22:4 PC-d5 for Researchers and Drug Development Professionals
Introduction
1-(Heptadecanoyl)-2-(docosatetraenoyl)-sn-glycero-3-phosphocholine-d5 (17:0-22:4 PC-d5) is a high-purity, deuterated synthetic phospholipid. It serves as an essential internal standard for the accurate quantification of phosphatidylcholines (PCs) and other lipid species in complex biological samples using mass spectrometry-based lipidomics.[1][2][3] Its unique structure, featuring a saturated fatty acid (heptadecanoic acid, 17:0) at the sn-1 position and a polyunsaturated fatty acid (docosatetraenoic acid, 22:4) at the sn-2 position, along with a deuterated choline head group, makes it an ideal tool for researchers, scientists, and drug development professionals engaged in metabolomics, disease biomarker discovery, and pharmaceutical development.[1][4][5]
This technical guide provides a comprehensive overview of the core properties, applications, and experimental considerations for the effective use of 17:0-22:4 PC-d5.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of 17:0-22:4 PC-d5 is critical for its proper handling, storage, and application in experimental workflows.
| Property | Value | Reference |
| Full Chemical Name | 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero(d5)-3-phosphocholine | [1] |
| Synonyms | 17:0-22:4 PC-d5, PC(17:0/22:4)-d5 | [6] |
| Molecular Formula | C47H81D5NO8P | [1] |
| Molecular Weight | 829.21 g/mol | [1] |
| Exact Mass | 828.64 u | [1] |
| CAS Number | 2342575-43-1 | [1] |
| Purity | >99% | [1] |
| Physical State | Typically supplied as a solution in a suitable solvent (e.g., DCM:Methanol 1:1) | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | 1 Year at -20°C | [1] |
Synthesis Overview
The synthesis of asymmetrically substituted and deuterated phospholipids like 17:0-22:4 PC-d5 is a multi-step process. While the precise, proprietary synthesis protocols are not publicly available, a general conceptual workflow can be outlined. The process typically involves the stereospecific synthesis of a glycerol backbone, followed by sequential esterification with the desired fatty acids and subsequent attachment of the deuterated phosphocholine headgroup.
Alternatively, biosynthetic approaches using genetically modified organisms are being explored for the production of selectively deuterated phospholipids.[1][4] These methods offer the potential for more controlled and specific deuterium labeling.
Applications in Research and Drug Development
The primary application of 17:0-22:4 PC-d5 is as an internal standard in quantitative lipidomics via liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] Its chemical properties, which are nearly identical to endogenous PCs but with a distinct mass due to deuterium labeling, allow for the correction of variability introduced during sample preparation and analysis.
Key applications include:
-
Accurate Quantification of Phospholipids: Enables precise measurement of changes in PC levels in various biological matrices, which is crucial for understanding disease states and the effects of drug candidates.[7][8]
-
Metabolomic Studies: Facilitates the comprehensive analysis of the lipidome to identify metabolic dysregulation in diseases such as cancer, cardiovascular disease, and neurological disorders.[7][9]
-
Biomarker Discovery: Aids in the identification of lipid biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic response.
-
Drug Development: Used to assess the impact of novel therapeutics on lipid metabolism and cellular membrane composition.
Experimental Protocols
General Protocol for Use as an Internal Standard in LC-MS/MS-based Lipidomics
This protocol provides a generalized workflow for the use of 17:0-22:4 PC-d5 as an internal standard for the quantification of phospholipids in biological samples.
5.1.1. Materials
-
17:0-22:4 PC-d5 solution (e.g., 1 mg/mL in a suitable solvent)
-
Biological sample (e.g., plasma, tissue homogenate, cell lysate)
-
LC-MS grade solvents (e.g., methanol, chloroform, water, isopropanol, acetonitrile)
-
Internal standard spiking solution (prepared by diluting the stock solution of 17:0-22:4 PC-d5 to a working concentration, e.g., 10 µg/mL in methanol)
5.1.2. Sample Preparation and Lipid Extraction
-
Sample Aliquoting: Thaw the biological sample on ice. Aliquot a precise volume or weight of the sample into a clean tube.
-
Internal Standard Spiking: Add a known volume of the internal standard spiking solution to the sample. The amount added should be optimized to be within the linear range of the mass spectrometer's detector.
-
Lipid Extraction (Folch or Bligh-Dyer Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex thoroughly to ensure mixing.
-
Add water to induce phase separation.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).
-
5.1.3. LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable reversed-phase or HILIC column to separate the lipid species. The gradient and mobile phases should be optimized for the specific lipid classes of interest.
-
Mass Spectrometry Detection: Operate the mass spectrometer in a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode.
-
Precursor Ion: The m/z of the protonated or adducted 17:0-22:4 PC-d5.
-
Product Ion: A characteristic fragment ion of 17:0-22:4 PC-d5 (e.g., the phosphocholine headgroup fragment at m/z 184, or a deuterated variant).
-
-
Data Analysis: Quantify the endogenous lipids by calculating the ratio of the peak area of the analyte to the peak area of the 17:0-22:4 PC-d5 internal standard.
Specific Protocol: Targeted Analysis of Oxidized Phosphatidylcholines in Kidney Tissue
This protocol is adapted from a study on normothermic human kidney preservation.[7]
5.2.1. Materials
-
Frozen kidney tissue
-
Internal standard mix: 100 ng/mL each of 2-dinonanoyl-sn-glycero-3-phosphocholine (DNPC) and 17:0-22:4 PC-d5 in methanol.
-
LC-MS grade methanol, chloroform, and water.
5.2.2. Sample Preparation
-
Homogenize frozen kidney tissue.
-
To 25 µL of the homogenate (equivalent to 2.5 mg of tissue), add 20 µL of the internal standard mix.
-
Add 500 µL of methanol and 500 µL of chloroform.
-
Vortex the mixture.
-
Add 400 µL of water to induce phase separation.
-
Vortex again and then centrifuge to pellet the tissue debris and separate the liquid phases.
-
Collect the lower organic phase for LC-MS/MS analysis.
Role in Signaling Pathways (Endogenous Analogs)
While 17:0-22:4 PC-d5 itself is a synthetic molecule used as a tracer, its endogenous, non-deuterated counterparts containing polyunsaturated fatty acids (PUFAs) are integral components of cellular membranes and are involved in various signaling pathways.
Phosphatidylcholines are not merely structural lipids; they are precursors to a variety of signaling molecules. For instance, the enzymatic cleavage of PCs by phospholipases can generate diacylglycerol (DAG), phosphatidic acid (PA), lysophosphatidylcholine (LPC), and free fatty acids like arachidonic acid, all of which are potent second messengers in cellular signaling cascades that regulate processes such as cell proliferation, differentiation, and apoptosis.[5][10]
An increase in the proportion of PCs containing PUFAs in cellular membranes can alter membrane fluidity and activate signaling pathways such as the ATR-p53 pathway, which is involved in the cellular response to DNA damage.[5]
Visualizations
Caption: General experimental workflow for quantitative lipidomics using 17:0-22:4 PC-d5 as an internal standard.
Caption: Simplified signaling pathways involving endogenous phosphatidylcholine with polyunsaturated fatty acids (PUFAs).
References
- 1. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.5. Targeted LC-MS/MS-Based Lipidomics [bio-protocol.org]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The increase of cell-membranous phosphatidylcholines containing polyunsaturated fatty acid residues induces phosphorylation of p53 through activation of ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Integrated proteogenomic and metabolomic characterization of papillary thyroid cancer with different recurrence risks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]
